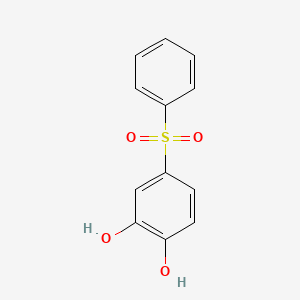

4-(phenylsulfonyl)-1,2-benzenediol

Overview

Description

The compound 4-(phenylsulfonyl)-1,2-benzenediol is part of a broader class of organic chemicals that feature both a benzene ring and a sulfonyl functional group. These compounds are significant due to their various applications in material science, catalysis, and organic synthesis. They are characterized by their unique structural frameworks, which influence their physical and chemical properties.

Synthesis Analysis

The synthesis of similar sulfonyl-containing aromatic compounds often involves regioselective protocols, as seen in the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives. These compounds are produced via anodic oxidation of 2-aminodiphenylamine in water/ethanol mixtures, using sulfinic acids as nucleophiles. This method avoids toxic reagents and provides high yields, illustrating a common pathway that may align with the synthesis of 4-(phenylsulfonyl)-1,2-benzenediol (Sharafi-kolkeshvandi et al., 2016).

Molecular Structure Analysis

The molecular structure of similar compounds, like 4-(4-Aminophenylsulfonyl)Benzenamine, showcases a typical arrangement where molecules are linked into polymers by pairs of N–H••O, N–H••N, and C–H••O hydrogen bonds. This structure impacts the compound's reactivity and interactions (Dileep et al., 2013).

Chemical Reactions and Properties

Compounds like 4-(phenylsulfonyl)-1,2-benzenediol often participate in various chemical reactions due to their sulfonyl and phenyl groups. For example, they can undergo nucleophilic aromatic substitution, enabling the synthesis of novel fluorescent scaffolds and probes, as seen in compounds with similar functional groups (Beppu et al., 2014).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structures, are significantly influenced by the molecular arrangement. For example, the crystal structure analysis of compounds related to 4-(phenylsulfonyl)-1,2-benzenediol reveals interactions like hydrogen bonds and π–π interactions, which dictate their physical state and stability (Choi et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles or electrophiles, acidity or basicity of the functional groups, and the presence of intramolecular interactions, are pivotal. These properties can be deduced from the behavior of structurally similar sulfonamide derivatives, showcasing how the sulfonyl group impacts electron distribution and reactivity (Khazalpour & Nematollahi, 2015).

Scientific Research Applications

Antimicrobial and Antibacterial Studies

- 4-(Phenylsulfonyl)-1,2-benzenediol derivatives have been synthesized and studied for their potential in antimicrobial and antibacterial activities. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showed moderate to significant antimicrobial activity against various bacteria (Khalid et al., 2016). Additionally, a study on the modulation of antibiotic activity against multidrug-resistant strains revealed the potential of 4-(Phenylsulfonyl) morpholine, related to the class of sulfonamides, to act as an antimicrobial agent (Oliveira et al., 2015).

Cancer Research

- Compounds containing the phenylsulfonyl moiety, like 4-(Phenylsulfonyl)-1,2-benzenediol, have been evaluated for their anticancer properties. For instance, benzene sulfonamide derivatives showed potent anticancer effects against breast carcinoma cell lines in computational and molecular docking studies (Mohamed et al., 2022).

Chemical Synthesis and Characterization

- There have been several studies focusing on the synthesis and characterization of phenylsulfonyl derivatives. A study detailed the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives, demonstrating a mild and regioselective synthesis method (Sharafi-kolkeshvandi et al., 2016). Another example is the preparation of 1-aryl-2,2-difluoro enol esters via dehydrosulfonylation of α-(phenylsulfonyl)difluoromethylated benzoates, indicating the versatility of phenylsulfonyl groups in organic synthesis (Zhang et al., 2007).

Environmental Studies

- In the field of environmental science, studies involving phenolic compounds like 4-(Phenylsulfonyl)-1,2-benzenediol have been conducted. For instance, research on the formation of secondary organic aerosol from biomass burning showed that catechol, a phenolic compound, is a key precursor, with implications for understanding air pollution dynamics (Finewax et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(benzenesulfonyl)benzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4S/c13-11-7-6-10(8-12(11)14)17(15,16)9-4-2-1-3-5-9/h1-8,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZNFGAKSIUZLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208776 | |

| Record name | 1,2-Benzenediol, 4-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzenediol, 4-(phenylsulfonyl)- | |

CAS RN |

60048-84-2 | |

| Record name | 1,2-Benzenediol, 4-(phenylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060048842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediol, 4-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

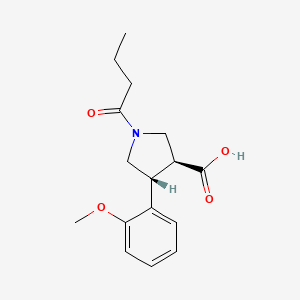

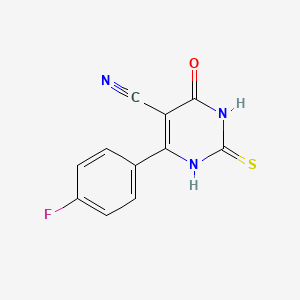

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5561460.png)

![3-{1-[(3-pyridin-2-yl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5561476.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5561482.png)

![7-{2-[2-(4-methylpiperazin-1-yl)ethoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5561484.png)

![N-(4-ethylphenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5561485.png)

![1-(cis-4-aminocyclohexyl)-N-[3-(pyridin-3-ylamino)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5561492.png)

![4-(4-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5561497.png)

![5-ethyl-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5561502.png)

![1-(2-biphenylyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperazinone](/img/structure/B5561516.png)